

Application Notes and Protocols for Live Cell Imaging using BCN-PEG3-Biotin

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Compound of Interest

Compound Name: *BCN-PEG3-Biotin*

Cat. No.: *B12425417*

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Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. A key challenge in live cell imaging is the specific and non-perturbative labeling of target biomolecules. The use of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a robust method for labeling biomolecules in their native environment. **BCN-PEG3-Biotin** is a versatile reagent that facilitates a three-step labeling strategy for live cell imaging, combining the specificity of bioorthogonal chemistry with the high affinity of the biotin-streptavidin interaction.

This three-step process involves:

- **Metabolic Labeling:** Cells are incubated with a metabolic precursor containing an azide group. This precursor is incorporated into a specific class of biomolecules (e.g., glycans, proteins) through the cell's natural biosynthetic pathways.
- **BCN-PEG3-Biotin Conjugation:** The azide-modified biomolecules are then covalently labeled with **BCN-PEG3-Biotin** via a copper-free "click" reaction. The bicyclononyne (BCN) group reacts specifically with the azide group, forming a stable triazole linkage. The polyethylene glycol (PEG3) spacer enhances solubility and reduces steric hindrance.

- **Fluorescent Detection:** The biotinylated biomolecules are subsequently visualized by adding a fluorescently-labeled streptavidin conjugate, which binds to biotin with very high affinity and specificity.

This method allows for the sensitive and specific visualization of metabolically active cells and the targeted biomolecules within them.

Data Presentation

The following tables summarize the key quantitative parameters for the successful application of the **BCN-PEG3-Biotin** live cell imaging protocol. These values are intended as a starting point, and optimal conditions may vary depending on the cell type, metabolic precursor, and imaging system used.

Table 1: Recommended Concentration Ranges for Reagents

Reagent	Typical Concentration Range	Notes
Azide-Modified Metabolic Precursor (e.g., Ac4ManNAz)	25 - 100 μ M	Optimal concentration should be determined experimentally to ensure sufficient labeling without inducing cellular toxicity.
BCN-PEG3-Biotin	10 - 50 μ M	Higher concentrations may improve labeling efficiency but can also increase background signal.
Fluorescently-Labeled Streptavidin	5 - 20 μ g/mL	The optimal concentration depends on the brightness of the fluorophore and the density of biotinylated targets. Titration is recommended to achieve the best signal-to-noise ratio. [1]

Table 2: Recommended Incubation Times

Step	Incubation Time	Temperature	Notes
Metabolic Labeling	24 - 72 hours	37°C	The incubation time depends on the rate of metabolic incorporation of the azide precursor.
BCN-PEG3-Biotin Reaction (SPAAC)	30 - 60 minutes	37°C	Shorter incubation times may be possible with higher concentrations of BCN-PEG3-Biotin.
Fluorescent Streptavidin Staining	15 - 30 minutes	Room Temperature or 37°C	Incubation should be performed in the dark to prevent photobleaching of the fluorophore.

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling and imaging live cells using **BCN-PEG3-Biotin**. For this example protocol, we will focus on the labeling of cell surface glycans using an azide-modified sugar, N-azidoacetylmannosamine (Ac4ManNAz).

Materials

- Live cells of interest cultured in a suitable imaging vessel (e.g., glass-bottom dish)
- Complete cell culture medium
- Azide-modified metabolic precursor (e.g., Ac4ManNAz)
- **BCN-PEG3-Biotin**
- Anhydrous Dimethyl Sulfoxide (DMSO)

- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescently-labeled streptavidin (e.g., conjugated to Alexa Fluor™ 488, 568, or 647)
- Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)

Protocol Steps

Step 1: Metabolic Labeling of Live Cells with Azide-Modified Precursor

- **Cell Seeding:** Seed the cells of interest onto a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
- **Prepare Labeling Medium:** Prepare the metabolic labeling medium by adding the azide-modified precursor (e.g., Ac4ManNAz) to the complete cell culture medium at the desired final concentration (e.g., 50 μ M).
- **Incubation:** Aspirate the existing culture medium from the cells and replace it with the metabolic labeling medium.
- **Metabolic Incorporation:** Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂) to allow for the incorporation of the azide-modified precursor into the target biomolecules.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with **BCN-PEG3-Biotin**

- **Prepare **BCN-PEG3-Biotin** Stock Solution:** Prepare a stock solution of **BCN-PEG3-Biotin** in anhydrous DMSO (e.g., 10 mM).
- **Wash Cells:** Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-modified precursor.
- **Prepare **BCN-PEG3-Biotin** Labeling Solution:** Dilute the **BCN-PEG3-Biotin** stock solution in pre-warmed complete cell culture medium to the desired final working concentration (e.g., 25 μ M).
- **Incubation:** Add the **BCN-PEG3-Biotin** labeling solution to the cells and incubate for 30-60 minutes at 37°C.

- Wash Cells: Gently wash the cells three times with pre-warmed PBS to remove any unreacted **BCN-PEG3-Biotin**.

Step 3: Staining with Fluorescently-Labeled Streptavidin

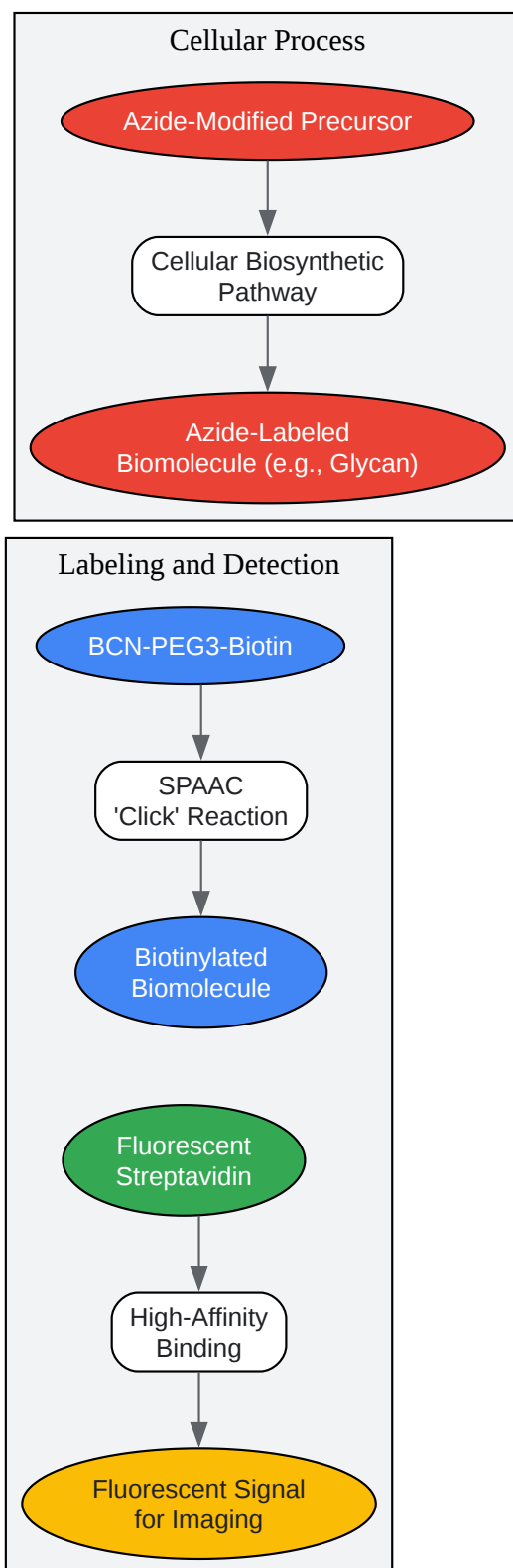
- Prepare Streptavidin Staining Solution: Dilute the fluorescently-labeled streptavidin conjugate in a suitable buffer (e.g., PBS containing 1% BSA) to the desired final concentration (e.g., 10 µg/mL).^[2]^[3]
- Incubation: Add the streptavidin staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
- Wash Cells: Gently wash the cells three to five times with PBS to remove any unbound streptavidin conjugate.
- Imaging: Replace the PBS with a live-cell imaging buffer and proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization



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Caption: Experimental workflow for live cell imaging.



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Caption: Labeling and detection signaling pathway.

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